
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against cancer cells, inflammatory cells, bacteria, and fungi. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Additionally, future studies could investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy for clinical use.
In conclusion, N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide can be synthesized using different methods, including the reaction of 2-hydroxy-N-allylbenzamide with phenyl isocyanate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzoyl chloride with allylamine. The synthesis of this compound requires careful attention to the reaction conditions and purification steps to obtain the desired product.
Aplicaciones Científicas De Investigación
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-12-20-19(23)15-10-6-7-11-16(15)24-13-17-21-18(22-25-17)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQTXUIESAHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]-N-(prop-2-EN-1-YL)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

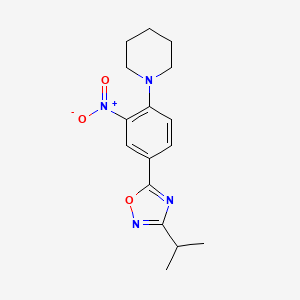
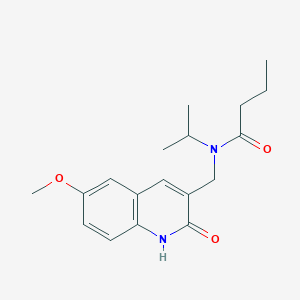

![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
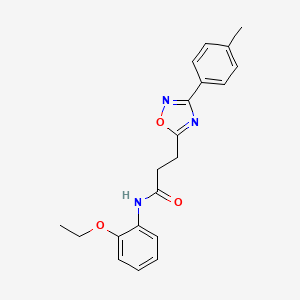
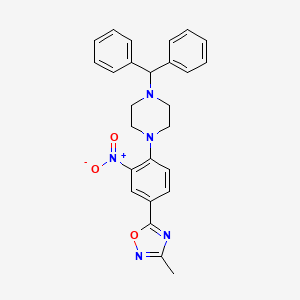


![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
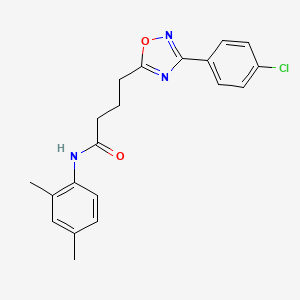
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)
